N-(Azido-PEG3)-N-Fluorescein-PEG3-acid

PROTAC Linker Design Bioconjugation Efficiency Molecular Flexibility

Researchers needing fluorescent PROTACs often face multi-step syntheses and delayed biological validation. This compound, with its balanced, symmetric PEG3-PEG3 architecture that equally distances the azide, fluorescein, and carboxylic acid groups, solves this. · Enables one-pot fluorescent PROTAC synthesis, eliminating a separate labeling step. · The pre-validated chemical identity (InChIKey: VGMWZPOXYYJXCA-UHFFFAOYSA-N) ensures batch-to-batch reproducibility critical for HTS. · Standard lab procurement: ≥98% purity, shipped ambient, with supply chain reliability for global R&D programs.

Molecular Formula C38H45N5O13S
Molecular Weight 811.9 g/mol
CAS No. 2100306-50-9
Cat. No. B609449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Azido-PEG3)-N-Fluorescein-PEG3-acid
CAS2100306-50-9
SynonymsN-(Azido-PEG3)-N-Fluorescein-PEG3-acid
Molecular FormulaC38H45N5O13S
Molecular Weight811.9 g/mol
Structural Identifiers
InChIInChI=1S/C38H45N5O13S/c39-42-40-8-12-50-16-20-54-22-18-52-14-10-43(9-13-51-17-21-53-19-15-49-11-7-35(46)47)37(57)41-26-1-4-30-29(23-26)36(48)56-38(30)31-5-2-27(44)24-33(31)55-34-25-28(45)3-6-32(34)38/h1-6,23-25,44-45H,7-22H2,(H,41,57)(H,46,47)
InChIKeyVGMWZPOXYYJXCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-(Azido-PEG3)-N-Fluorescein-PEG3-acid: Trifunctional Fluorescent PEG Linker


N-(Azido-PEG3)-N-Fluorescein-PEG3-acid (CAS 2100306-50-9) is a multifunctional polyethylene glycol (PEG)-based linker characterized by a molecular weight of 811.86 g/mol and the chemical formula C₃₈H₄₅N₅O₁₃S . Its structure integrates three orthogonal functional groups—an azide, a fluorescein dye, and a terminal carboxylic acid—on a scaffold composed of symmetric PEG3 spacers . This precise architecture positions it as a non-cleavable, trifunctional linker within the broader class of fluorescent PEG reagents, offering a pre-validated chemical identity defined by a unique InChIKey (VGMWZPOXYYJXCA-UHFFFAOYSA-N) and a high degree of structural uniformity critical for reproducibility in complex conjugation workflows [1].

N-(Azido-PEG3)-N-Fluorescein-PEG3-acid: Irreplaceability


While numerous fluorescent PEG linkers exist, direct substitution of N-(Azido-PEG3)-N-Fluorescein-PEG3-acid with analogs like Fluorescein-PEG2-azide (CAS 1146195-72-3) or N-(Azido-PEG3)-N-Fluorescein-PEG4-acid (CAS 2100306-72-5) introduces significant and measurable deviations in key performance parameters . The critical differentiator is its symmetric, balanced PEG3-PEG3 architecture that equally distances all three functional groups, a feature that is directly altered by asymmetric chain lengths (e.g., PEG2 vs. PEG4) or the absence of the carboxylic acid handle . These structural variations fundamentally alter the compound's molecular flexibility, solubility profile, and conjugation geometry, which can compromise the efficiency of downstream applications such as PROTAC ternary complex formation or homogeneous fluorescent labeling . The following quantitative evidence demonstrates that N-(Azido-PEG3)-N-Fluorescein-PEG3-acid is not a generic commodity but a precisely engineered molecular tool with measurable, verifiable advantages over its closest in-class candidates .

N-(Azido-PEG3)-N-Fluorescein-PEG3-acid: Quantitative Evidence


Symmetric PEG3-PEG3 Architecture

The compound's symmetric PEG3-PEG3 scaffold, where both the azide-fluorescein and fluorescein-acid junctions are separated by exactly three ethylene glycol units, provides a balanced, equidistant geometry . In contrast, the closest analog N-(Azido-PEG3)-N-Fluorescein-PEG4-acid (CAS 2100306-72-5) introduces an asymmetric PEG3-PEG4 arrangement, leading to a measurable difference in molecular topology and flexibility . The symmetric design minimizes steric hindrance and ensures a more predictable spatial orientation for both click chemistry and amide bond formation, a crucial parameter for the rational design of bi-functional probes and PROTACs .

PROTAC Linker Design Bioconjugation Efficiency Molecular Flexibility

Trifunctional Orthogonality

N-(Azido-PEG3)-N-Fluorescein-PEG3-acid is the only compound in its immediate analog space that integrates an azide for CuAAC/SPAAC click chemistry, a fluorescein for direct detection, and a carboxylic acid for stable amide bond formation in a single, non-cleavable PEG3 scaffold . This contrasts with Fluorescein-PEG2-azide (CAS 1146195-72-3), which lacks a carboxylic acid handle, and N-(Azido-PEG3)-N-Fluorescein-PEG4-acid, which has a different acid-side geometry . The presence of all three orthogonal groups enables a one-pot, integrated workflow—for example, labeling an alkyne-modified protein while simultaneously conjugating to an amine-functionalized surface—thereby reducing the number of synthetic steps by at least one compared to using a two-component system .

Click Chemistry Amide Coupling Multifunctional Probes

Validated High Purity

The compound is consistently offered with a minimum purity specification of ≥98%, as validated by multiple independent suppliers . This high purity is critical for applications where the stoichiometry of labeling must be precisely controlled, such as in fluorescence resonance energy transfer (FRET) assays or quantitative microscopy . Lower purity grades, often observed with custom-synthesized or less rigorously purified analogs, can introduce variable amounts of non-fluorescent or cross-reactive impurities that directly impact signal-to-noise ratios and conjugation efficiency, leading to batch-to-batch variability .

Quality Control Assay Reproducibility Quantitative Fluorescence

Favorable Physicochemical Properties

The compound's physicochemical profile, including a calculated LogP of 2.7 and a rotatable bond count of 25 , offers a balanced hydrophilicity/lipophilicity profile for a linker of this size. This compares favorably to the slightly more lipophilic and flexible N-(Azido-PEG3)-N-Fluorescein-PEG4-acid (calculated LogP 2.6, rotatable bond count 28) . While both are within an acceptable range, the marginally higher LogP and lower rotatable bond count of the target compound suggest a subtly more compact and less floppy conformation, which can be advantageous in reducing entropic penalties during the formation of ternary complexes in PROTAC applications .

Drug-likeness Physicochemical Properties PROTAC Development

Integrated Fluorescent Reporter

The covalent integration of a fluorescein dye within the linker scaffold provides a 'built-in' fluorescent reporter, a feature absent in non-fluorescent bifunctional PEG linkers (e.g., Azido-PEG3-acid) . This allows for direct, real-time monitoring of conjugation efficiency and purification steps without the need for secondary labeling, which can be time-consuming and introduce variability . Compared to two-step workflows involving separate fluorescent labeling, this integrated approach reduces total processing time and minimizes sample loss associated with additional purification steps .

Fluorescence Microscopy Real-time Monitoring Click Chemistry

N-(Azido-PEG3)-N-Fluorescein-PEG3-acid: Key Application Scenarios


Fluorescent PROTAC Synthesis

The trifunctional nature of the compound makes it an ideal starting point for the rapid, one-pot synthesis of fluorescent PROTACs . A researcher can first attach a target protein ligand via the carboxylic acid handle (using EDC/NHS chemistry), and then conjugate an E3 ligase ligand via the azide group (using CuAAC) . The resulting PROTAC is intrinsically fluorescent, enabling immediate assessment of cell permeability and intracellular localization via fluorescence microscopy without any additional labeling steps . This integrated workflow, enabled by the symmetric PEG3-PEG3 architecture, reduces the time from concept to experimental validation by at least one full synthetic step compared to using non-fluorescent or asymmetric linkers .

Fluorescent Biosensor Engineering

The balanced, symmetric spacer arms of N-(Azido-PEG3)-N-Fluorescein-PEG3-acid provide an optimal geometry for constructing FRET-based biosensors . The compound can be used to site-specifically link a donor fluorophore (via the azide) and an acceptor quencher (via the acid) to a target biomolecule, while the internal fluorescein serves as a fixed reference point or as part of the FRET pair itself . The precise PEG3-PEG3 spacing ensures minimal steric interference and a predictable distance between the three functional elements, which is critical for achieving a high and reproducible FRET signal-to-noise ratio .

Multifunctional Nanoparticles for Drug Delivery

The orthogonal reactivity of this linker is ideally suited for the surface functionalization of nanoparticles . The carboxylic acid can be used to covalently attach the linker to amine-functionalized nanoparticles. Subsequently, the azide group can be used to conjugate targeting ligands (e.g., antibodies, peptides) via strain-promoted click chemistry (SPAAC) . The presence of the internal fluorescein dye provides a direct means to track nanoparticle biodistribution and cellular uptake in real-time, offering a streamlined, integrated platform for developing theranostic agents .

High-Throughput Screening for Click Chemistry

Due to its high purity (≥98%) and consistent performance , N-(Azido-PEG3)-N-Fluorescein-PEG3-acid serves as a reliable 'reporter linker' in high-throughput screening (HTS) to optimize click chemistry conditions . The built-in fluorescein tag allows for the rapid, fluorescence-based quantification of reaction yields in multi-well plates . This eliminates the need for time-consuming LC-MS analysis at the primary screening stage, significantly accelerating the development of new bioconjugation protocols and the identification of optimal catalysts or conditions for challenging substrates .

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